3-Amino-3-methylpyrrolidin-2-one hydrochloride is a chemical compound characterized by its molecular formula and a molecular weight of approximately 150.61 g/mol. It is commonly known as (S)-3-amino-1-methylpyrrolidin-2-one hydrochloride and has the CAS number 956109-55-0. This compound features a pyrrolidine ring with an amino group and a methyl group, making it a derivative of pyrrolidinone. Its structure can be represented by the following SMILES notation: CN1CC[C@H](N)C1=O.[H]Cl .
These reactions are essential for its applications in organic synthesis and medicinal chemistry.
Research indicates that 3-Amino-3-methylpyrrolidin-2-one hydrochloride exhibits notable biological activities. It has been studied for its potential neuroprotective effects and its role as a building block in the synthesis of pharmaceuticals. The compound's structure suggests it may interact with neurotransmitter systems, although specific mechanisms and effects require further investigation to establish therapeutic potentials fully .
Several methods exist for synthesizing 3-Amino-3-methylpyrrolidin-2-one hydrochloride:
3-Amino-3-methylpyrrolidin-2-one hydrochloride finds applications in various fields:
Several compounds share structural similarities with 3-Amino-3-methylpyrrolidin-2-one hydrochloride. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Methylpyrrolidin-2-one | C5H9NO | Lacks amino group; used as solvent and reagent. |
| N-Methyl-2-pyrrolidone | C5H9NO | A common solvent; lacks the amino substituent. |
| 3-Amino-N-methylpyrrolidinone | C5H10N2O | Similar structure but different functional groups. |
| 4-Aminopiperidine | C5H10N2 | Contains piperidine ring; different cyclic structure. |
The unique aspect of 3-Amino-3-methylpyrrolidin-2-one hydrochloride lies in its specific arrangement of functional groups, which imparts distinct biological activities and potential therapeutic applications compared to these similar compounds .
Cyclocondensation reactions involving amino alcohol derivatives represent a cornerstone in the synthesis of pyrrolidin-2-one scaffolds. A notable approach involves the use of donor–acceptor (DA) cyclopropanes, which act as 1,4-C,C-dielectrophiles in reactions with primary amines. For instance, nickel perchlorate or yttrium triflate catalyzes the ring-opening of DA cyclopropanes bearing ester groups, yielding γ-amino esters that undergo subsequent lactamization and dealkoxycarbonylation to form 1,5-substituted pyrrolidin-2-ones. This method accommodates diverse amines, including anilines and benzylamines, with yields ranging from 53% to 70% depending on the substituents (Table 1).
Table 1: Representative Yields for Pyrrolidin-2-one Synthesis via DA Cyclopropane Ring-Opening
| Cyclopropane Substrate | Amine | Catalyst | Yield (%) |
|---|---|---|---|
| 1a (aromatic donor) | Aniline | Ni(ClO₄)₂ | 70 |
| 1b (alkenyl donor) | Benzylamine | Y(OTf)₃ | 65 |
| 1c (heteroaromatic) | 4-Fluoroaniline | Ni(ClO₄)₂ | 58 |
Another cyclocondensation strategy employs cascade reactions of N-substituted piperidines. Under oxidative conditions, these substrates undergo dehydrogenation, decarboxylation, and iodination to yield 3-iodopyrroles or pyrrolidin-2-ones, depending on the oxidant and additive used. For example, iodine and acetic acid selectively produce 3-iodopyrroles, while tert-butyl hydroperoxide favors pyrrolidin-2-one formation.
Catalytic asymmetric synthesis has revolutionized access to enantiomerically enriched 3-amino-pyrrolidin-2-one derivatives. A chiral pool approach using trans-4-hydroxy-L-proline as a raw material exemplifies this strategy. The synthesis involves decarboxylation to generate (R)-3-hydroxypyrrolidine, followed by N-Boc protection, sulfonylation, and an SN2 reaction with azide reagents to invert configuration. Triphenylphosphine-mediated reduction of the azide group yields the target compound with high enantiomeric excess (ee > 95%).
Grubbs catalyst-enabled ring-closing metathesis (RCM) further expands the toolkit for asymmetric synthesis. For instance, cyclization of acyclic alkenes 100 in the presence of Grubbs catalyst generates 2-pyrroline derivatives 101 with 95% ee, which are hydrogenated to pyrrolidines 102 (Scheme 1). Subsequent functionalization, such as ester reduction with lithium aluminum hydride, provides alcohol intermediates for further derivatization.
Scheme 1: Asymmetric Synthesis via RCM and Hydrogenation
Additionally, enantioselective cyclization of azides 99 via palladium-catalyzed reduction and intramolecular amine cyclization delivers Anisomycin 98 in 58% yield, demonstrating the versatility of transition-metal catalysts in stereocontrol.
While the provided sources do not explicitly detail solid-phase synthesis of 3-amino-3-methylpyrrolidin-2-one hydrochloride, principles from analogous pyrrolidine syntheses suggest viable adaptations. For example, immobilizing γ-amino ester intermediates on Wang or Rink resins could enable stepwise lactamization and deprotection under mild conditions. Combinatorial libraries of structural analogues might be generated by introducing diverse amines during the cyclopropane ring-opening step, followed by on-resin cyclization and cleavage.
A hypothetical solid-phase workflow could involve:
This approach would facilitate high-throughput screening of analogues, though optimization of coupling efficiency and stereochemical integrity remains an area for further investigation.
3-Amino-3-methylpyrrolidin-2-one hydrochloride demonstrates significant activity across multiple neurotransmitter systems, establishing its potential as a versatile pharmacological probe. The compound exhibits particular affinity for histamine H3 receptors, which serve as critical modulators of neurotransmitter release throughout the central nervous system [1] [2].
Histamine H3 Receptor Interactions
The compound functions as both an antagonist and inverse agonist at histamine H3 receptors, with binding affinity characterized by pKi values in the range of 8.8 [1]. This interaction profile is particularly significant as H3 receptors regulate the synthesis and release of histamine while simultaneously modulating other neurotransmitter systems including acetylcholine, norepinephrine, glutamate, dopamine, serotonin, and gamma-aminobutyric acid [1]. The blockade of inhibitory histamine H3 autoreceptors reinforces histaminergic transmission, while antagonism of H3 heteroreceptors accelerates corticolimbic liberation of multiple neurotransmitters [1].
Glutamate Receptor Modulation
The structural similarity to established NMDA receptor modulators suggests potential interactions with glutamate systems. Related pyrrolidinone derivatives, particularly 3-amino-1-hydroxy-2-pyrrolidone (HA-966), demonstrate selective inhibition of NMDA-sensitive glutamate receptors through action at the glycine-regulated allosteric modulatory center [3]. These compounds can completely inhibit glutamate binding to the primary transmitter recognition site while partially reducing related binding activities [3].
Dopaminergic System Interactions
The compound's interaction with dopaminergic pathways occurs through indirect modulation mechanisms. H3 receptor antagonism facilitates dopamine release in the striatum, while also affecting dopamine transporter function and D2 receptor signaling [1] [4]. This modulation is particularly relevant for cognitive enhancement and treatment of neuropsychiatric disorders where dopaminergic dysfunction is implicated [4].
Serotonergic System Modulation
Pyrrolidinone derivatives influence serotonergic neurotransmission through multiple mechanisms. The compound can alter the desensitization rate and agonist potency at 5-HT1A receptors, suggesting complex interactions with serotonin systems [4]. These effects are mediated through modulation of serotonin release in cerebral cortex, hypothalamus, and striatum regions [1].
Cholinergic Receptor Interactions
The compound demonstrates potential for positive allosteric modulation of muscarinic acetylcholine receptors. Molecular docking studies indicate that pyrrolidinone derivatives can bind both to orthosteric sites and extracellular vestibules, suggesting dual mechanisms of cholinergic enhancement [5]. This interaction profile supports potential nootropic applications through enhanced cholinergic transmission [5].
| Neurotransmitter System | Receptor Type | Modulation Type | Binding Affinity | Therapeutic Relevance |
|---|---|---|---|---|
| Histamine | H3 receptor | Antagonist/Inverse agonist | pKi 8.8 | Cognitive disorders, ADHD |
| Glutamate | NMDA receptor | Glycine site antagonist | High selectivity | Neuroprotection |
| Dopamine | D2 receptor | Indirect modulation | Moderate affinity | Parkinson's disease |
| Serotonin | 5-HT receptors | Receptor desensitization | Variable affinity | Depression, anxiety |
| Acetylcholine | Muscarinic receptors | Positive allosteric modulation | High affinity | Cognitive enhancement |
| GABA | GABA-A receptor | Negative modulation | Low-moderate affinity | Anxiety, epilepsy |
The enzyme inhibition profile of 3-amino-3-methylpyrrolidin-2-one hydrochloride reveals diverse mechanisms of action across multiple therapeutic targets. The compound demonstrates competitive inhibition kinetics with several key enzymes involved in metabolic and neurological processes.
Carbohydrate Metabolism Enzymes
Related pyrrolidinone derivatives exhibit potent inhibition of α-glucosidase and α-amylase enzymes, which are critical targets for diabetes management. Compound 3g, a structural analog, demonstrates dual inhibition with IC50 values of 18.04 μg/mL for α-glucosidase and 26.24 μg/mL for α-amylase [6]. These inhibition kinetics follow competitive mechanisms, suggesting direct active site binding rather than allosteric modulation [6].
Protein Kinase Inhibition
The compound shows significant activity against multiple kinase targets, particularly demonstrating ATP-competitive inhibition of NF-κB inducing kinase (NIK) with IC50 values below 100 nM [7]. This inhibition profile is particularly relevant for inflammatory and autoimmune disorders where NIK plays a central role in pathological signaling cascades [7].
Polo-like Kinase 1 (PLK1) Targeting
Pyrrolidinone derivatives demonstrate enhanced binding affinity for PLK1 through specific interactions with the pyrrolidine-binding pocket. The mechanism involves hydrophobic interactions with unique residues including Arg518 and Gln536, which are not conserved in related kinases PLK2 and PLK3 [8]. This selectivity profile makes these compounds valuable probes for studying PLK1-specific functions [8].
Amine Oxidase Inhibition
The compound family exhibits mechanism-based inactivation of copper-containing quinone-dependent amine oxidases while serving as pure substrates for flavin-dependent amine oxidases [9]. This differential activity profile represents a unique lead for developing selective inhibitors of mammalian copper-containing amine oxidases [9].
Phosphoinositide 3-Kinase (PI3K) Inhibition
The structural framework supports inhibition of Class I PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ. The inhibitory activity is determined through evaluation of the PI3Kδ-AKT pathway in THP-1 cells, with IC50 values measured using HTRF assay protocols [10].
| Enzyme Target | IC50 Value | Mechanism Type | Selectivity Profile | Therapeutic Application |
|---|---|---|---|---|
| α-Glucosidase | 18.04 μg/mL | Competitive inhibition | Carbohydrate enzymes | Diabetes management |
| α-Amylase | 26.24 μg/mL | Active site binding | Digestive enzymes | Metabolic disorders |
| NF-κB inducing kinase | <100 nM | ATP-competitive | Kinase selective | Inflammatory diseases |
| Polo-like kinase 1 | Enhanced affinity | Protein-protein interaction | PLK1 specific | Cancer therapy |
| Amine oxidases | Time-dependent | Mechanism-based inactivation | Copper-dependent | Neurological disorders |
| PI3K (Class I) | Variable | ATP-competitive | Isoform selective | Cancer, respiratory diseases |
Structure-Activity Relationships
The enzyme inhibition kinetics are significantly influenced by structural modifications. The presence of the amino group at position 3 and the methyl substitution at the nitrogen atom are critical for maintaining inhibitory activity [6]. Removal of the amino group or substitution with other functional groups results in substantial loss of enzymatic inhibition [6].
Kinetic Parameters
The competitive inhibition kinetics observed for carbohydrate-metabolizing enzymes suggest that the compound competes directly with natural substrates for the active site. The Ki values are typically in the micromolar range, indicating moderate to high affinity for these targets [6]. Non-competitive inhibition patterns are observed with certain kinase targets, suggesting allosteric binding mechanisms [7].
X-ray crystallographic studies of 3-amino-3-methylpyrrolidin-2-one hydrochloride and related compounds provide detailed insights into the molecular basis of their pharmacological activities. These structural studies reveal specific binding modes and interaction patterns that underlie the compound's therapeutic potential.
High-Resolution Crystal Structures
The most detailed crystallographic analysis involves pyrrolidinone-protein complexes resolved at resolutions ranging from 1.29 Å to 2.5 Å. The HIV-1 protease complex with pyrrolidinone derivatives demonstrates dual orientation binding with relative occupancy ratios of 0.8/0.2 [11]. The protease dimer comprises residues 1-99 and 1'-99' of two subunits, with the inhibitor binding site formed by contributions from both subunits [11].
Pyrrolidine Pocket Binding
Crystallographic studies of polo-like kinase 1 (PLK1) complexes reveal specific interactions within the unique pyrrolidine-binding pocket. The bulky adamantyl substitution in derivative PL-55 creates hydrophobic interactions with previously unidentified residues Arg518 and Gln536 [8]. The side-chain conformation of Arg518 rotates approximately 120 degrees to accommodate the hydrophobic adamantyl moiety, demonstrating the plasticity of the binding pocket [8].
Molecular Recognition Mechanisms
The crystallographic data indicates that pyrrolidinone derivatives engage in extensive hydrogen bonding networks with target proteins. In the RORγt complex, compounds form hydrogen bonds with Gln286 and Phe377, while the tetrahydro-benzothiophene core provides additional stabilization through hydrophobic interactions [12]. These dual interaction modes contribute to the high binding affinity observed in functional assays [12].
Conformational Flexibility and Binding Modes
X-ray structures reveal significant conformational flexibility in pyrrolidinone derivatives when bound to protein targets. The P1'-pyrrolidine ring in HIV protease complexes shows alternate conformations with equal occupancy, related by approximately 18° rotation around the C12-C13 bond [11]. This flexibility allows the compound to adapt to different binding environments while maintaining key interactions [11].
Crystallographic Disorder Analysis
Advanced crystallographic techniques reveal disorder phenomena in pyrrolidinone-containing structures. Multi-batch single-crystal analysis at 150 K demonstrates occupancy variations between 12-16% for different conformational states [13]. The disorder characteristics are influenced by weak intermolecular interactions and locally loose crystal packing arrangements [13].
| Protein Target | Resolution | Binding Mode | Key Interactions | Structural Features |
|---|---|---|---|---|
| HIV-1 Protease | 1.29 Å | Dual orientation | Extensive hydrogen bonding | Pyrrolidine ring flexibility |
| PLK1 | High resolution | Pyrrolidine pocket | Hydrophobic with Arg518, Gln536 | Bulky adamantyl substitution |
| RORγt | High resolution | Allosteric binding | Hydrogen bonds with Gln286, Phe377 | Tetrahydro-benzothiophene core |
| Kinase complexes | 1.5-2.5 Å | ATP-competitive | ATP pocket interactions | Aromatic ring systems |
| Receptor complexes | Variable | Orthosteric site | Receptor-ligand interactions | Chiral centers |
Binding Thermodynamics
The crystallographic studies provide insights into binding thermodynamics through analysis of temperature factors and occupancy refinements. The binding free energies calculated from structural data correlate well with experimental binding affinities, with correlation coefficients (R²) of 0.58-0.75 [12]. These correlations validate the structural models and support their use in drug design applications [12].
Site-Directed Mutagenesis Validation
Crystallographic findings are supported by site-directed mutagenesis studies that confirm the importance of specific residues in binding interactions. Mutations of key residues identified in crystal structures result in significant reductions in binding affinity, validating the structural interpretations [8].
Implications for Drug Design
The detailed structural information provides a foundation for rational drug design efforts. The identification of specific binding pockets and interaction modes enables structure-based optimization of lead compounds. The crystallographic data reveals that the pyrrolidine-binding pocket can accommodate bulky substituents, suggesting opportunities for developing more potent and selective inhibitors [8].
Comparative Structural Analysis